All-trans-1,6-seco-1,2-didehydroretinal

Description

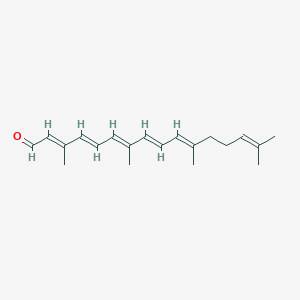

All-trans-1,6-seco-1,2-didehydroretinal is a structurally modified retinal derivative characterized by a unique seco (ring-opened) configuration and conjugated double-bond system. Its molecular framework includes a 1,6-seco modification, which disrupts the traditional cyclohexenyl ring found in canonical retinoids, and a 1,2-didehydro group that introduces additional unsaturation. While its exact biological function remains under investigation, its synthetic analogs have been studied for their photophysical properties, particularly in relation to conjugated polyene systems .

Properties

Molecular Formula |

C20H28O |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal |

InChI |

InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8+,18-11+,19-13+,20-15+ |

InChI Key |

LQAJUQDHCUNJJY-OVWFGJEDSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C |

Synonyms |

acyclo-retinal acycloretinal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of All-trans-1,6-seco-1,2-didehydroretinal can be contextualized by comparing it to related polyenic compounds, such as 1,6-diphenyl-1,3,5-hexatriene derivatives and substituted analogs. Below is a detailed analysis supported by experimental data:

Table 1: Structural and Photophysical Comparison

Key Findings:

Structural Influence on Photoisomerization :

- The seco modification in this compound introduces conformational flexibility, enabling faster cis-trans isomerization compared to rigid phenyl-substituted hexatrienes . This is attributed to reduced steric hindrance and increased π-electron delocalization.

- In contrast, methoxy-substituted analogs (e.g., bis-o-methoxyphenyl hexatriene) exhibit higher thermal stability due to electron-donating methoxy groups stabilizing the excited state .

Substituent Effects: Sonoda et al. demonstrated that electron-donating substituents (e.g., methoxy) on phenyl rings alter isomerization rates by modulating the energy barrier between cis and trans states . This principle may extend to the didehydroretinal analog, where substituents could fine-tune photoresponsiveness.

Research Implications and Limitations

While the provided studies highlight foundational insights into polyenic systems, direct comparative data on this compound remain sparse. Further studies are needed to quantify its quantum yield for isomerization, biological activity, and stability under physiological conditions. The existing evidence, however, underscores the importance of structural tailoring in optimizing photochemical performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.